molecular formula C10H10ClIOS B14036400 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one

Katalognummer: B14036400
Molekulargewicht: 340.61 g/mol
InChI-Schlüssel: ZAXCWNNXAXBYOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the reaction of 1-(2-iodo-5-(methylthio)phenyl)propan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at a temperature range of 0-5°C to ensure the selective chlorination of the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one depends on its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved may vary depending on the biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one

Comparison: While these compounds share similar structural features, such as the presence of chlorine, iodine, and a methylthio group, their positional isomers can lead to differences in reactivity and biological activity. The unique arrangement of substituents in 1-Chloro-1-(2-iodo-5-(methylthio)phenyl)propan-2-one may confer distinct properties, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C10H10ClIOS

Molekulargewicht

340.61 g/mol

IUPAC-Name

1-chloro-1-(2-iodo-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,1-2H3

InChI-Schlüssel

ZAXCWNNXAXBYOU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.